molecular formula C7H17N3O4S B1274240 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate CAS No. 73771-20-7

1-Piperazinecarboxamidine, 4-methyl-, hemisulfate

Cat. No.: B1274240
CAS No.: 73771-20-7
M. Wt: 239.30 g/mol
InChI Key: HRGPTLPBCMWSSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazinecarboxamidine, 4-methyl-, hemisulfate is a chemical compound with the molecular formula C14H32N6O4S and a molecular weight of 380.51 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

The synthesis of 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate involves several steps. The synthetic route typically starts with the preparation of 4-methylpiperazine, which is then reacted with appropriate reagents to form the carboxamidine group. The final step involves the formation of the hemisulfate salt. Specific reaction conditions, such as temperature, pressure, and solvents, are optimized to achieve high yields and purity .

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. These methods often incorporate advanced purification techniques, such as crystallization and chromatography, to isolate the desired product .

Chemical Reactions Analysis

1-Piperazinecarboxamidine, 4-methyl-, hemisulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamidine group to other functional groups, such as amines.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Piperazinecarboxamidine, 4-methyl-, hemisulfate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers use this compound to study its effects on various biological systems.

    Medicine: It serves as a precursor for the development of potential therapeutic agents.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamidine, 4-methyl-, hemisulfate involves its interaction with specific molecular targets. The carboxamidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

1-Piperazinecarboxamidine, 4-methyl-, hemisulfate can be compared with other similar compounds, such as:

    4-Methylpiperidine-1-carboximidamide: This compound shares a similar structure but lacks the hemisulfate group.

    N,N-Diethyl-4-methyl-1-piperazinecarboxamide: This compound has a different functional group, leading to distinct chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .

Properties

CAS No.

73771-20-7

Molecular Formula

C7H17N3O4S

Molecular Weight

239.30 g/mol

IUPAC Name

4-methylpiperidine-1-carboximidamide;sulfuric acid

InChI

InChI=1S/C7H15N3.H2O4S/c1-6-2-4-10(5-3-6)7(8)9;1-5(2,3)4/h6H,2-5H2,1H3,(H3,8,9);(H2,1,2,3,4)

InChI Key

HRGPTLPBCMWSSA-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=N)N.CC1CCN(CC1)C(=N)N.OS(=O)(=O)O

Canonical SMILES

CC1CCN(CC1)C(=N)N.OS(=O)(=O)O

73771-20-7

Origin of Product

United States

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